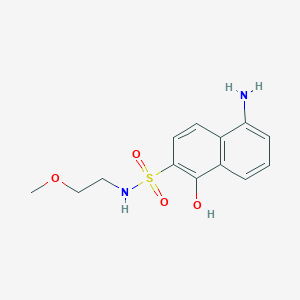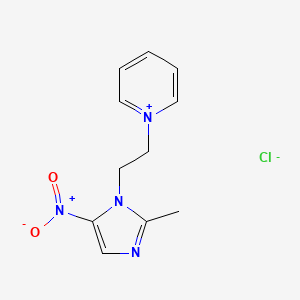![molecular formula C7H10O3 B14360868 Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol CAS No. 91982-31-9](/img/structure/B14360868.png)
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its fused bicyclic ring system, which includes two oxygen atoms. Its molecular formula is C11H12O5, and it has a molecular weight of 224.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves several synthetic routes. One notable method is the stereoselective synthesis, which ensures the production of diastereomerically pure compounds. This method involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Industrial Production Methods: Industrial production of this compound can be scaled up using the stereoselective method mentioned above. The process involves crystallization and epimerization steps to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various polymers and resins due to its stability and reactivity
Mechanism of Action
The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
Benzofuran derivatives: These compounds have a similar fused ring system but differ in the presence of a benzene ring, which imparts different chemical reactivity and biological activity
The uniqueness of this compound lies in its specific ring structure and the presence of oxygen atoms, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
91982-31-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4,8-dioxatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O3/c8-5-4-1-3-2-9-7(5)6(3)10-4/h3-8H,1-2H2 |
InChI Key |
MIMXIYXMEUDMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3C2OC1C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
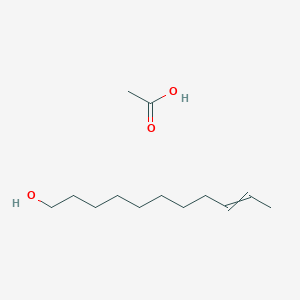

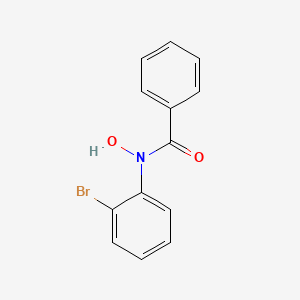
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
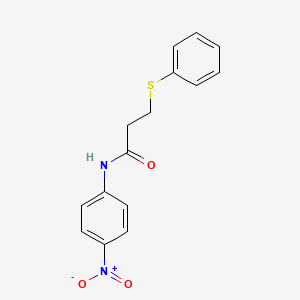
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
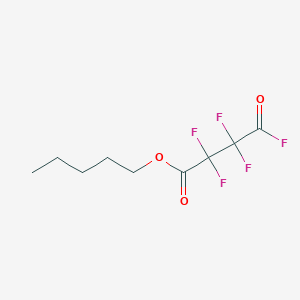
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
